

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate chemical properties

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Compound of Interest

Compound Name: 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Cat. No.: B114937

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An In-depth Technical Guide to 2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate

Introduction

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate, commonly referred to as N-Boc-2-aminoethyl tosylate, is a bifunctional organic compound of significant interest in medicinal chemistry and organic synthesis. With the CAS Number 158690-56-3, this molecule incorporates two key chemical motifs: an acid-labile tert-butoxycarbonyl (Boc) protecting group on a primary amine and a p-toluenesulfonate (tosylate) group, which is an excellent leaving group.^[1] This unique combination makes it a valuable building block for introducing a protected aminoethyl moiety into various molecular scaffolds.

Its primary application lies in its role as a pharmaceutical intermediate and as a linker in the synthesis of complex molecules, such as Proteolysis Targeting Chimeras (PROTACs).^{[2][3]} The tosylate group allows for facile nucleophilic substitution, while the Boc group provides stable protection for the amine that can be selectively removed under acidic conditions, enabling orthogonal synthetic strategies.^{[4][5]} This guide provides a detailed overview of its chemical properties, experimental protocols, and applications for researchers and professionals in drug development.

Core Chemical and Physical Properties

The fundamental properties of **2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate** are summarized below. This data is critical for planning reactions, purification, and storage.

Property	Value	Reference
CAS Number	158690-56-3	[1] [2]
Molecular Formula	C ₁₄ H ₂₁ NO ₅ S	[1] [3]
Molecular Weight	315.39 g/mol	[1]
Appearance	Solid	[2]
Melting Point	47-49 °C	[2]
Boiling Point	461.9 ± 28.0 °C at 760 mmHg	[2]
Density	1.189 ± 0.06 g/cm ³ (at 20 °C)	[2]
Solubility	Easily soluble in ether, ethanol, dichloromethane, ethyl acetate, and chloroform; slightly soluble in water.	[2]
Flash Point	233.2 ± 24.0 °C	[2]
pKa	11.71 ± 0.46 (Predicted)	[2]
Topological Polar Surface Area	90.1 Å ²	[1]
Molar Refractivity	79.9 ± 0.4 cm ³	[2]

Spectroscopic and Analytical Data

Spectroscopic data is essential for the structural confirmation and purity assessment of the compound.

Spectroscopic Data	Value	Reference
Exact Mass	315.11404394 Da	[1]
Monoisotopic Mass	315.11404394 Da	[1]
SMILES	<chem>CC1=CC=C(C=C1)S(=O)(=O)OCCNC(=O)OC(C)(C)C</chem>	[1]
InChIKey	OWNIGLWHXOENAA-UHFFFAOYSA-N	[1]

Experimental Protocols

The following sections detail common experimental procedures for the synthesis and handling of **2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate**.

Synthesis from N-Boc-ethanolamine

A standard laboratory-scale synthesis involves the tosylation of a commercially available protected amino alcohol. This procedure leverages the high reactivity of sulfonyl chlorides with alcohols in the presence of a non-nucleophilic base.

Materials:

- N-(tert-Butoxycarbonyl)ethanolamine (N-Boc-ethanolamine)[6]
- p-Toluenesulfonyl chloride (TsCl)
- Triethylamine (TEA) or Pyridine
- Dichloromethane (DCM), anhydrous
- Saturated aqueous sodium bicarbonate (NaHCO₃) solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

- Magnetic stirrer and stir bar
- Round-bottom flask
- Ice bath
- Separatory funnel

Procedure:

- In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve N-Boc-ethanolamine (1.0 equivalent) in anhydrous dichloromethane.
- Add triethylamine (1.2 to 1.5 equivalents) to the solution.
- Cool the stirred solution to 0 °C using an ice bath.
- Add p-toluenesulfonyl chloride (1.1 equivalents) portion-wise to the cooled solution, ensuring the temperature does not rise significantly.
- Allow the reaction mixture to stir at 0 °C for one hour, then warm to room temperature and continue stirring for 12-18 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC).
- Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel.
- Wash the organic layer sequentially with 1 M HCl (optional, to remove excess base), saturated NaHCO₃ solution, and brine.
- Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

Purification: The crude product is typically purified by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes. Alternatively, recrystallization from a suitable solvent system like light petroleum can be employed to achieve high purity.^[2]

Reactivity, Stability, and Applications

The utility of this compound is defined by the distinct reactivity of its two primary functional groups: the Boc-protected amine and the tosylate ester.

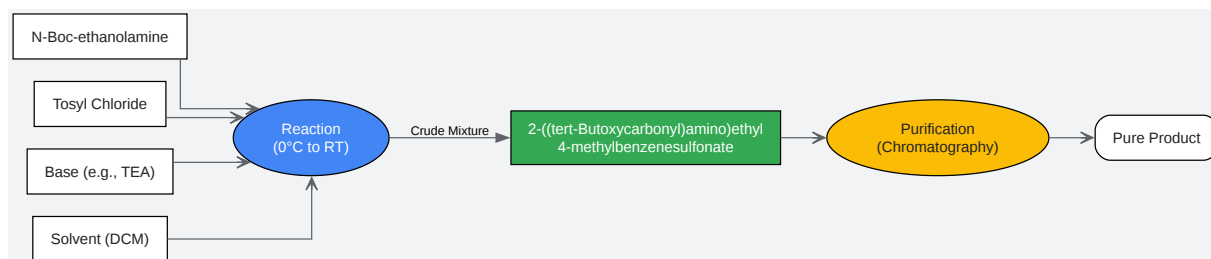
- **Tosylate as a Leaving Group:** The tosylate moiety is an excellent leaving group, making the adjacent ethyl carbon highly susceptible to nucleophilic attack. This allows for the straightforward introduction of the Boc-protected aminoethyl group into a wide range of molecules, including those with amine, thiol, or carboxylate nucleophiles.
- **Boc Group Stability and Cleavage:** The Boc group is stable to most basic and nucleophilic conditions, allowing for selective reactions at the tosylate site without affecting the protected amine.^{[4][5]} It is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid (TFA) in DCM or 4M HCl in dioxane) to reveal the primary amine.^[7] This orthogonality is a cornerstone of modern multi-step synthesis.^[4]

Key Applications:

- **Pharmaceutical Intermediate:** It is a key building block in the synthesis of various pharmaceutical agents where a flexible aminoethyl linker is required.^[2]
- **PROTAC Synthesis:** The compound serves as a common linker component in the construction of PROTACs.^[3] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation.^[8] The Boc-aminoethyl tosylate provides a simple and efficient way to install the linker between the target-binding ligand and the E3 ligase-binding ligand.

Mandatory Visualizations

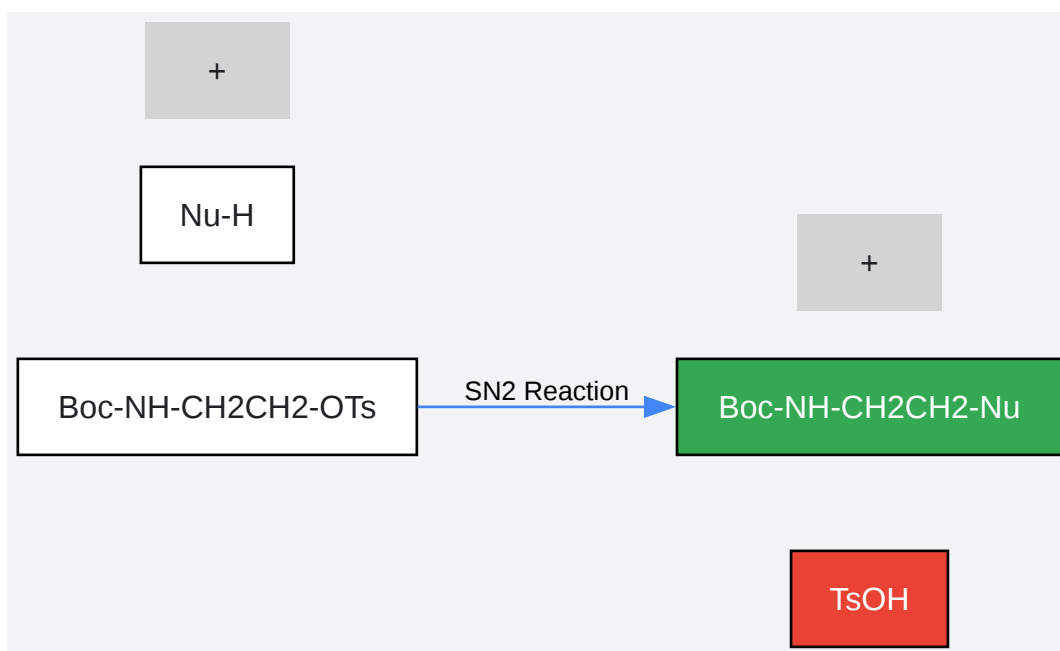
Synthetic Workflow



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Caption: General workflow for the synthesis of the title compound.

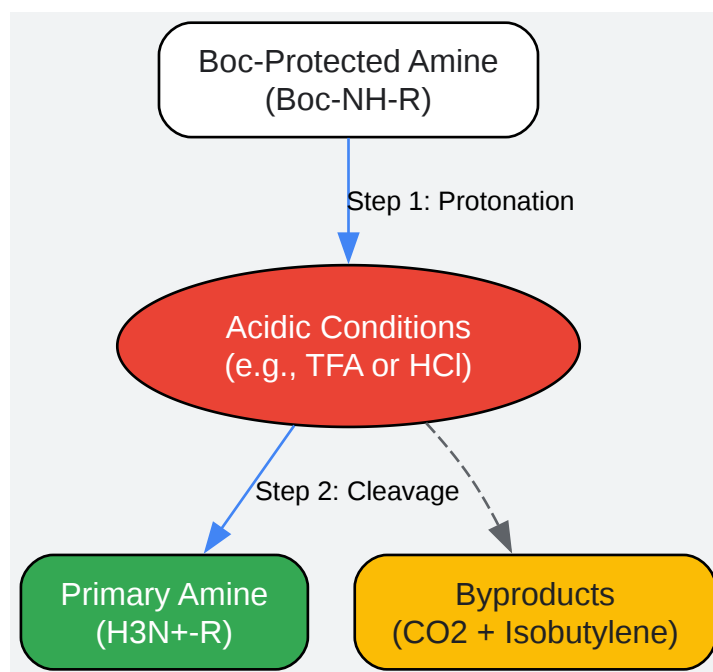
Nucleophilic Substitution Reaction



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Caption: Role as an electrophile in a typical SN2 reaction.

Boc Group Deprotection



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Caption: Acid-catalyzed deprotection of the Boc group.

Safety and Handling

2-((tert-Butoxycarbonyl)amino)ethyl 4-methylbenzenesulfonate is a chemical that should be handled in a laboratory setting following standard safety procedures.[2] It may cause irritation to the eyes, skin, and respiratory system.[1] Therefore, personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[2] Operations should be conducted in a well-ventilated fume hood. For storage, the compound should be kept in a tightly sealed container in a cool, dry place, with recommended temperatures between 2-8 °C and protected from light.[2]

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